Wittig Homologation Synthesis Yield: Head‑to‑Head Comparison of Three Regioisomers
In the identical Wittig homologation protocol (methoxymethyl triphenylphosphonium chloride, KOtBu, THF), the three bromopyridine regioisomers give dramatically different yields of the bromo(2‑methoxyvinyl)pyridine products [1]. The 4‑bromo target regioisomer (3c) was obtained in 86% yield as an E/Z mixture, statistically indistinguishable from the 87% yield of the 2‑bromo isomer (3a). In contrast, the 3‑bromo isomer (3b) afforded only a 45% combined yield of geometrically pure E and Z isomers—less than half the efficiency of the 4‑bromo target [1].
| Evidence Dimension | Isolated yield of bromo(2‑methoxyvinyl)pyridine product in Wittig homologation |
|---|---|
| Target Compound Data | 86% (E/Z mixture, 4‑bromo regioisomer 3c) |
| Comparator Or Baseline | 87% (2‑bromo regioisomer 3a); 45% (3‑bromo regioisomer 3b, combined E+Z after isomer separation) |
| Quantified Difference | Target 3c vs. 3b: +41 percentage points (1.91‑fold higher); Target 3c vs. 3a: −1 percentage point (within experimental error) |
| Conditions | Methoxymethyl triphenylphosphonium chloride (14 mmol), KOtBu, dry THF, 0 °C to rt; lithiation‑formylation‑Wittig sequence starting from the corresponding bromopyridine carbaldehyde [1] |
Why This Matters
Procurement of the 4‑bromo regioisomer provides nearly double the synthetic throughput compared with the 3‑bromo alternative, with no penalty relative to the 2‑bromo isomer, directly impacting cost‑per‑gram calculations for multi‑step library synthesis.
- [1] de la Fuente, M. C.; Domínguez, D. Synthesis of 1‑Phenyl‑ and 1‑Pyridyl‑3‑pyridoazepines by Reductive Cyclization of Diarylacetonitriles. Tetrahedron 2009, 65 (18), 3653–3658. https://doi.org/10.1016/j.tet.2009.02.075 View Source
